3,3,3-trifluoro-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}propane-1-sulfonamide
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Overview
Description
3,3,3-Trifluoro-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}propane-1-sulfonamide is a complex organic compound characterized by its trifluoromethyl group and pyrrolidinyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,3-trifluoro-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}propane-1-sulfonamide typically involves multiple steps, starting with the preparation of the pyrrolidinyl pyridine core. This can be achieved through a cyclization reaction of an appropriate precursor, followed by trifluoromethylation and sulfonamide formation.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Conversion of the sulfonamide group to sulfonyl chloride.
Reduction: : Reduction of the trifluoromethyl group.
Substitution: : Replacement of the pyridine nitrogen with other functional groups.
Common Reagents and Conditions
Oxidation: : Oxidizing agents such as thionyl chloride.
Reduction: : Reducing agents like lithium aluminum hydride.
Substitution: : Nucleophiles and suitable solvents.
Major Products Formed
Oxidation: : 3,3,3-trifluoro-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}propane-1-sulfonyl chloride.
Reduction: : 3,3,3-trifluoro-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}propane-1-amine.
Substitution: : Various derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its trifluoromethyl group can impart unique properties to the resulting compounds, such as increased stability and lipophilicity.
Biology
In biological research, this compound may serve as a probe or inhibitor in studies involving enzymes or receptors. Its pyrrolidinyl moiety can interact with biological targets, making it useful in drug discovery and development.
Medicine
The compound's potential medicinal applications include its use as a lead compound for the development of new therapeutic agents. Its ability to modulate biological pathways can be harnessed to treat various diseases.
Industry
In industry, this compound can be utilized in the production of specialty chemicals, agrochemicals, and materials. Its unique chemical properties make it suitable for applications requiring high stability and reactivity.
Mechanism of Action
The mechanism by which 3,3,3-trifluoro-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}propane-1-sulfonamide exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group can enhance binding affinity to receptors or enzymes, while the pyrrolidinyl moiety can facilitate entry into cells or tissues. The exact pathways and targets would depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
3,3,3-trifluoro-N-{[5-(2-oxoazepin-1-yl)pyridin-3-yl]methyl}propane-1-sulfonamide
3,3,3-trifluoro-N-{[5-(2-oxopiperidin-1-yl)pyridin-3-yl]methyl}propane-1-sulfonamide
3,3,3-trifluoro-N-{[5-(2-oxoimidazolidin-1-yl)pyridin-3-yl]methyl}propane-1-sulfonamide
Uniqueness
The uniqueness of 3,3,3-trifluoro-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}propane-1-sulfonamide lies in its specific combination of trifluoromethyl and pyrrolidinyl groups, which can impart distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
3,3,3-trifluoro-N-[[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl]propane-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3N3O3S/c14-13(15,16)3-5-23(21,22)18-8-10-6-11(9-17-7-10)19-4-1-2-12(19)20/h6-7,9,18H,1-5,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAASGTOPFKQUHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CN=CC(=C2)CNS(=O)(=O)CCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F3N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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